molecular formula C16H13F2N3OS B2492748 N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide CAS No. 1607257-45-3

N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide

Cat. No.: B2492748
CAS No.: 1607257-45-3
M. Wt: 333.36
InChI Key: MYVUPKQAEUYTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a cyano group, difluorophenyl moiety, and a pyridinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2,4-difluorobenzyl cyanide, which is then reacted with 3-pyridin-2-ylsulfanylpropanoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the cyano group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide exerts its effects is largely dependent on its interaction with molecular targets. The cyano group and difluorophenyl moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyridinylsulfanyl group may also play a role in binding to specific sites within biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano-(2,4-dichlorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide
  • N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylthioacetamide
  • N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylbutanamide

Uniqueness

N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide is unique due to the presence of both the cyano and difluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyridinylsulfanyl moiety provides a distinct profile that can be advantageous in various applications, particularly in drug design and development.

This compound’s unique structure allows for specific interactions with biological targets, making it a valuable candidate for further research and development in multiple scientific fields.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c17-11-4-5-12(13(18)9-11)14(10-19)21-15(22)6-8-23-16-3-1-2-7-20-16/h1-5,7,9,14H,6,8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVUPKQAEUYTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.